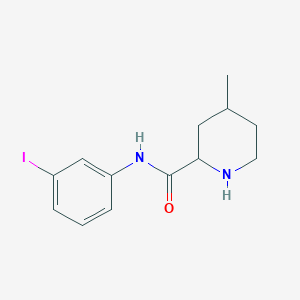![molecular formula C16H28N2O3 B6645395 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6645395.png)
2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid, also known as CHA-lysine, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of diazepam, a well-known benzodiazepine drug that is commonly used for its sedative and anxiolytic effects. However, CHA-lysine has been found to have unique properties that make it a promising candidate for research in various fields.
作用机制
The mechanism of action of 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid involves binding to a specific site on the GABA-A receptor, which is a type of ionotropic receptor that is activated by the neurotransmitter GABA. This binding results in an increase in the receptor's affinity for GABA, which leads to an increase in chloride ion influx and subsequent hyperpolarization of the neuron. This hyperpolarization is responsible for the sedative and anxiolytic effects of benzodiazepines, and may also play a role in the anti-convulsant effects of these drugs.
Biochemical and Physiological Effects:
2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid has been found to have several biochemical and physiological effects that make it a promising candidate for research. These effects include an increase in GABAergic transmission, an increase in chloride ion influx, and a decrease in neuronal excitability. Additionally, 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid has been found to have a longer half-life than diazepam, which may make it a useful tool for studying the long-term effects of benzodiazepine drugs.
实验室实验的优点和局限性
One of the main advantages of using 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid in lab experiments is its unique mechanism of action, which may allow researchers to study the function of the GABA-A receptor in more detail. Additionally, 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid has been found to have a longer half-life than diazepam, which may make it a useful tool for studying the long-term effects of benzodiazepine drugs. However, there are also some limitations to using 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid in lab experiments. For example, its synthesis is complex and yields are relatively low, which may make it difficult to obtain large quantities for research purposes.
未来方向
There are several future directions for research on 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid. One possible direction is to study its effects on other types of ionotropic receptors, such as the glycine receptor. Another direction is to investigate its potential use as a therapeutic agent for conditions such as anxiety and epilepsy. Additionally, further studies are needed to determine the optimal dosing and administration methods for 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid in order to maximize its potential benefits.
合成方法
The synthesis of 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid involves several steps, starting with the reaction of diazepam with cycloheptylcarbonyl chloride to form the intermediate compound 2-(2-cycloheptylacetyl)-1,4-diazepane. This intermediate is then reacted with glycine ethyl ester hydrochloride to form 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid. The overall yield of this synthesis method is around 50%.
科学研究应用
2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid has been studied for its potential use in various scientific fields, including neuroscience, pharmacology, and biochemistry. One of the main areas of research has been its effects on the GABA-A receptor, which is a key target for many drugs that have anxiolytic and sedative effects. 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid has been found to have a unique mechanism of action that involves binding to a specific site on the GABA-A receptor, which may make it a useful tool for studying the receptor's function.
属性
IUPAC Name |
2-[4-(2-cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c19-15(12-14-6-3-1-2-4-7-14)18-9-5-8-17(10-11-18)13-16(20)21/h14H,1-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKJYEOKVJYAHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CC(=O)N2CCCN(CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-1-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-ol](/img/structure/B6645334.png)
![2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid](/img/structure/B6645341.png)
![1-[2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6645360.png)
![N-[(3-chloro-5-fluorophenyl)methyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B6645368.png)
![[1-[(3-Chloro-5-fluorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B6645373.png)



![1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B6645406.png)
![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol](/img/structure/B6645410.png)

